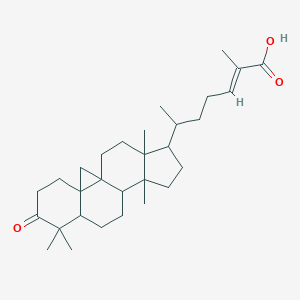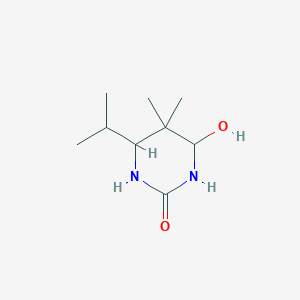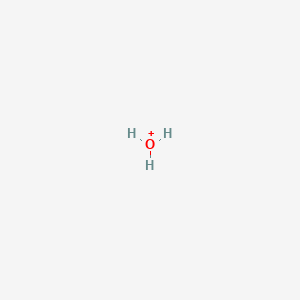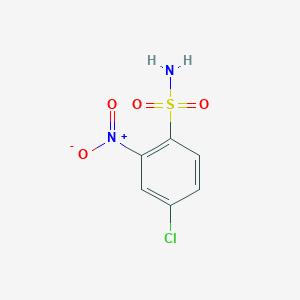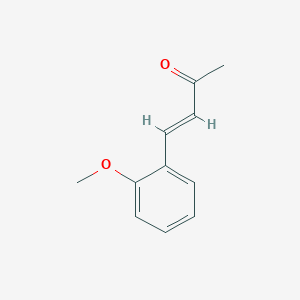
4-(2-Methoxyphenyl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxyphenyl)but-3-en-2-one, also known as p-methoxychalcone, is a natural compound that belongs to the chalcone family. It has been widely studied for its potential therapeutic properties and is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of 4-(2-Methoxyphenyl)but-3-en-2-onelcone is not fully understood, but it is believed to act through various pathways. It has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. It has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism. Additionally, 4-(2-Methoxyphenyl)but-3-en-2-onelcone has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
P-methoxychalcone has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. It has also been found to reduce the levels of triglycerides and cholesterol in the blood, which are risk factors for cardiovascular diseases. Moreover, 4-(2-Methoxyphenyl)but-3-en-2-onelcone has been found to improve insulin sensitivity and glucose tolerance, which are important factors in the prevention and management of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
P-methoxychalcone has several advantages for lab experiments. It is a natural compound that can be easily synthesized in the laboratory. It has also been found to have low toxicity and is not known to have any significant side effects. However, its low solubility in water can make it challenging to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of some experiments.
Orientations Futures
There are several future directions for the study of 4-(2-Methoxyphenyl)but-3-en-2-onelcone. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer, diabetes, and other diseases. Another direction is to explore its mechanism of action and identify the pathways through which it exerts its effects. Additionally, further research is needed to optimize the synthesis method of 4-(2-Methoxyphenyl)but-3-en-2-onelcone and improve its solubility in water. Overall, 4-(2-Methoxyphenyl)but-3-en-2-onelcone has great potential as a therapeutic agent, and further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
The synthesis of 4-(2-Methoxyphenyl)but-3-en-2-onelcone can be achieved through various methods, including Claisen-Schmidt condensation, aldol condensation, and Wittig reaction. The Claisen-Schmidt condensation method involves the reaction of p-methoxybenzaldehyde with acetone in the presence of a base catalyst. The aldol condensation method involves the reaction of p-methoxybenzaldehyde with an enolate of acetone. The Wittig reaction method involves the reaction of p-methoxybenzaldehyde with a phosphonium ylide.
Applications De Recherche Scientifique
P-methoxychalcone has been studied extensively for its potential therapeutic properties, including anti-inflammatory, anti-cancer, anti-diabetic, anti-oxidant, and anti-bacterial properties. It has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, 4-(2-Methoxyphenyl)but-3-en-2-onelcone has been shown to possess anti-diabetic properties by improving glucose tolerance and insulin sensitivity.
Propriétés
Numéro CAS |
10542-87-7 |
|---|---|
Nom du produit |
4-(2-Methoxyphenyl)but-3-en-2-one |
Formule moléculaire |
C11H12O2 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
(E)-4-(2-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H12O2/c1-9(12)7-8-10-5-3-4-6-11(10)13-2/h3-8H,1-2H3/b8-7+ |
Clé InChI |
BTSZEPMWUWYLCP-BQYQJAHWSA-N |
SMILES isomérique |
CC(=O)/C=C/C1=CC=CC=C1OC |
SMILES |
CC(=O)C=CC1=CC=CC=C1OC |
SMILES canonique |
CC(=O)C=CC1=CC=CC=C1OC |
Autres numéros CAS |
60438-50-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



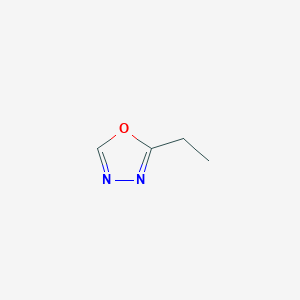

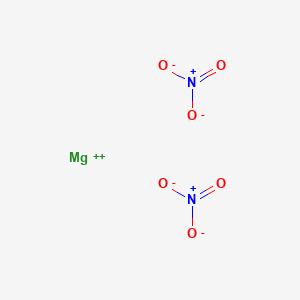
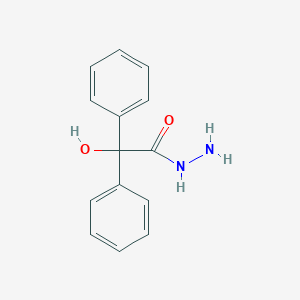
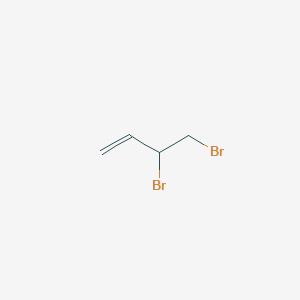
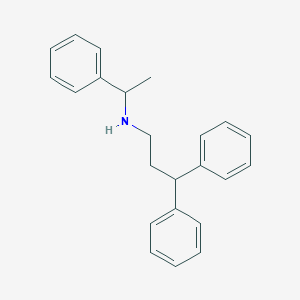
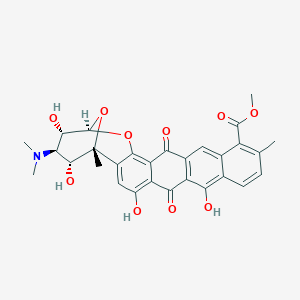
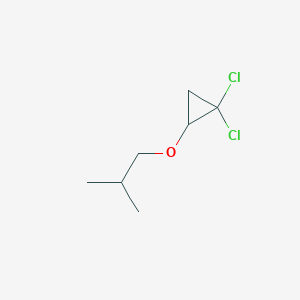
![N-[(Benzyloxy)carbonyl]norleucine](/img/structure/B78778.png)

